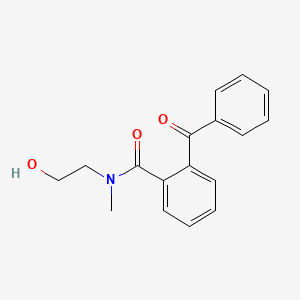

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d₆) :

- Aromatic protons : Multiplet signals at δ 7.75–7.80 ppm (4H, ortho to carbonyl) and δ 7.45–7.55 ppm (6H, meta/para positions) .

- N–CH₃ : Singlet at δ 3.20 ppm (3H).

- O–CH₂–CH₂–N : Triplet at δ 3.55 ppm (2H, adjacent to oxygen) and quartet at δ 3.30 ppm (2H, adjacent to nitrogen).

- Hydroxyl (–OH) : Broad peak at δ 4.80 ppm (1H, exchangeable).

13C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Absorption Profile Analysis

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- Molecular ion : m/z 283.32 (M⁺, 38% abundance).

- Key fragments :

Fragmentation pathways involve McLafferty rearrangements (transfer of γ-hydrogen to carbonyl oxygen) and α-cleavage at the amide bond, consistent with tertiary amide behavior .

Tables

Eigenschaften

IUPAC Name |

2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-18(11-12-19)17(21)15-10-6-5-9-14(15)16(20)13-7-3-2-4-8-13/h2-10,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOHPRYMRZWLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179544 | |

| Record name | 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24833-47-4 | |

| Record name | 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24833-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024833474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the acylation of an appropriate amine or amide precursor with benzoyl derivatives, often benzoyl chloride or benzoyl anhydride, under controlled conditions to form the benzamide linkage. The hydroxyethyl and N-methyl substituents are introduced either prior to or during the amide formation step.

Preparation via Acylation of N-(2-hydroxyethyl)-N-methylbenzamide

- Starting Materials : N-(2-hydroxyethyl)-N-methylbenzamide or its analogues.

- Reagents : Benzoyl chloride or benzoyl derivatives.

- Solvent : Pyridine or other inert organic solvents.

- Conditions : Refluxing conditions in pyridine facilitate the acylation reaction.

- Purification : Crude products are purified by crystallization or preparative high-performance liquid chromatography (HPLC).

This method is supported by research where N-benzoyl-2-hydroxybenzamides were synthesized by reacting salicylamide derivatives with acid chlorides in refluxing pyridine, yielding products in moderate to high yields.

Reduction and Aminomethylation Route

An alternative patented process involves the preparation of 2-[N-(2-hydroxyethyl)-N-lower alkylaminomethyl]-benzhydrols, which are structurally related intermediates. This process includes:

- Step 1 : Formation of the benzhydrol intermediate.

- Step 2 : Aminomethylation using N-(2-hydroxyethyl)-N-methylamine or similar amines.

- Step 3 : Reduction using sodium borohydride to obtain the desired amide derivative.

This method is described in patents CH634819A5 and CA1117551A, emphasizing the use of sodium borohydride as a reducing agent and inert solvents for controlled reaction conditions.

Reaction Conditions and Optimization

- Temperature : Reflux or moderate heating (40–80°C) is common to drive acylation reactions to completion.

- pH Control : Maintaining neutral to slightly basic conditions (pH ~6-7) during acetylation or amidation prevents side reactions.

- Reaction Time : Typically ranges from 2 to 16 hours depending on reagent ratios and solvent systems.

- Molar Ratios : Excess benzoyl chloride or amine is often used to push the reaction toward completion.

Representative Data Table for Preparation Yields and Conditions

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Benzoyl-N-(2-oxoethyl)-N-methylbenzamide.

Reduction: Formation of 2-Benzyl-N-(2-hydroxyethyl)-N-methylbenzamide.

Substitution: Formation of 2-Benzoyl-N-(2-haloethyl)-N-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Analgesic Development

This compound is primarily recognized as an intermediate in the synthesis of nefopam, a non-opioid analgesic used for pain relief. Nefopam is particularly valuable due to its non-addictive nature, making it a safer alternative to traditional opioids. Research indicates that derivatives of 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide exhibit significant analgesic properties, which have been demonstrated in animal models .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, revealing potential effectiveness in inhibiting bacterial growth. This activity positions the compound as a candidate for further development in antimicrobial therapies .

Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may induce apoptosis in cancer cells, indicating potential anticancer properties. The benzamide structure allows for interactions with biological targets that could lead to therapeutic applications in oncology .

Chemical Research Applications

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, making it a valuable reagent in synthetic organic chemistry .

Biochemical Probes

The compound can be utilized as a biochemical probe to study enzyme interactions and other biological processes. Its ability to form covalent bonds with nucleophilic sites in proteins or DNA enhances its utility in biochemical research .

Material Science Applications

Polymer Chemistry

Research indicates that compounds similar to this compound can be incorporated into polymer matrices to enhance material properties. This application is particularly relevant in developing specialty polymers with tailored characteristics for specific industrial uses .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic effects of this compound in animal models, comparing its efficacy against standard analgesics. Results indicated significant pain relief comparable to established treatments, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial activity of this compound against various pathogens. The results demonstrated effective inhibition of bacterial growth, suggesting further exploration for clinical applications in infection control.

Comparative Analysis Table

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Analgesic, antimicrobial, anticancer | Benzamide structure with hydroxyethyl group |

| Nefopam | Non-opioid analgesic | Established clinical use |

| 2-Benzoyl-N-(2-chloroethyl)pyrrole | Limited studies on biological activity | Different core structure |

Wirkmechanismus

The mechanism of action of 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Table 1 summarizes structural analogs and their key substituents:

Key Observations :

- Ring Modifications : Cyclohexanecarbonyl in 1z introduces steric bulk, likely reducing CNS penetration compared to Nefamide’s planar benzoyl group .

- Opioid Analogs: U-47700, a trans-3,4-dichloro-N-cyclohexyl derivative, demonstrates how halogenation and cycloalkylamine substituents confer potent μ-opioid receptor agonism, contrasting with Nefamide’s non-opioid mechanism .

Physicochemical Properties

Table 2 compares critical properties:

Key Insights :

Biologische Aktivität

2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS No. 24833-47-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO3. It features a benzamide core with a hydroxyl group and an ethyl substituent, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, making it a candidate for further development in antimicrobial therapies.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .

Antimalarial Activity

Preliminary studies suggest that this compound may possess antimalarial properties. It has been tested against Plasmodium falciparum, the causative agent of malaria, with promising results indicating inhibition of parasite growth at certain concentrations.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells. The compound may interfere with essential metabolic pathways or disrupt cellular structures, leading to the observed antimicrobial and antifungal effects.

Study on Antibacterial Efficacy

A study conducted by Sivaramkumar et al. evaluated the antibacterial efficacy of various benzamide derivatives, including this compound. The results indicated that this compound exhibited a higher antibacterial activity compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Synthesis and Characterization

The synthesis of this compound has been documented in several patents and research articles. The compound can be synthesized through acylation reactions involving benzoyl chloride and N-methyl-2-aminoethanol under controlled conditions, yielding a product with high purity levels (over 95% as determined by HPLC) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via a one-pot method using toluene as a single solvent, involving sequential acylation, reduction, and cyclization steps. This process achieves ≥79% total yield and ≥99.9% purity by avoiding geneticotoxic impurities and ensuring >90% conversion at each step . Alternative routes include cyclization of intermediates using p-toluenesulfonic acid (Ts-OH) in refluxing toluene or reduction of precursors with sodium bis(2-methoxyethoxy)aluminum hydride, which may influence by-product formation and scalability .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for structural confirmation of intermediates (e.g., distinguishing amide protons at δ 11.6 ppm in DMSO-d6) .

- HPLC (≥95% purity validation) and HRMS for assessing final product integrity .

- Melting point analysis and recrystallization (e.g., using methanol) to verify crystalline purity .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use P95 respirators (US) or ABEK-P2 filters (EU) to prevent inhalation of dust; wear nitrile gloves and safety goggles to avoid skin/eye contact .

- Ventilation : Ensure local exhaust ventilation to limit airborne concentrations during synthesis .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the analgesic efficacy of this compound derivatives?

- Methodological Answer :

- Substituent Modification : Replace the hydroxyethyl group with bulkier alkyl chains (e.g., cyclohexyl) to enhance CNS penetration .

- Bioisosteric Replacement : Substitute the benzoyl moiety with heterocyclic groups (e.g., thiazole) to optimize receptor binding .

- In Vivo Testing : Use murine models of neuropathic pain to compare ED₅₀ values and receptor affinity (e.g., μ-opioid vs. NMDA antagonism) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Verification : Re-evaluate conflicting samples via HPLC-MS to rule out impurity interference (e.g., residual solvents or unreacted intermediates) .

- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Model Standardization : Compare results across consistent in vitro systems (e.g., CHO cells expressing human receptors) to minimize variability .

Q. How can mechanistic studies elucidate the compound’s dual activity as an analgesic and anti-inflammatory agent?

- Methodological Answer :

- Receptor Profiling : Use radioligand binding assays to quantify affinity for COX-2, TRPV1, and serotonin receptors .

- Gene Knockdown Models : Apply siRNA silencing in macrophages to isolate pathways (e.g., NF-κB or TNF-α) affected by the compound .

- Metabolite Tracking : Administer isotopically labeled compound in rodent models and analyze plasma/tissue samples via LC-MS to identify active metabolites .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- By-Product Control : Optimize reaction stoichiometry and temperature to suppress side reactions (e.g., over-reduction or dimerization) .

- Solvent Selection : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate conversions during large-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.